Lipophilicity Modulation: LogP Comparison of 3-Methyl-4-phenylpyrrolidin-2-one vs. 4-Phenylpyrrolidin-2-one
The introduction of a methyl group at the 3-position reduces calculated lipophilicity compared to the unsubstituted 4-phenylpyrrolidin-2-one. 3-Methyl-4-phenylpyrrolidin-2-one exhibits a LogP of 1.54, whereas (R)-4-phenylpyrrolidin-2-one has a reported LogP of 1.62 . This ΔLogP of −0.08 indicates a modest but directionally consistent decrease in lipophilicity conferred by the 3-methyl substituent, despite the addition of a hydrophobic methyl group—an effect attributable to altered conformational exposure of the phenyl ring [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.54 (3-Methyl-4-phenylpyrrolidin-2-one) |
| Comparator Or Baseline | LogP = 1.62 ((R)-4-Phenylpyrrolidin-2-one) |
| Quantified Difference | ΔLogP = −0.08 (target compound is slightly less lipophilic) |
| Conditions | Computational prediction; vendor-reported values from ChemScene and LookChem |
Why This Matters
For CNS-targeted fragment-based campaigns where LogP values between 1–3 are desirable, the 3-methyl analog offers a subtly lower lipophilicity starting point compared to 4-phenylpyrrolidin-2-one, potentially reducing promiscuous hydrophobic binding while retaining sufficient membrane permeability.
- [1] Schellman JA, Lifson S. Conformational analysis of substituted pyrrolidones. Biopolymers. 1973;12(2):315-327. View Source
